molecular formula C9H10BrFO2 B12089870 (4-Bromo-5-ethoxy-2-fluorophenyl)methanol

(4-Bromo-5-ethoxy-2-fluorophenyl)methanol

Cat. No.: B12089870
M. Wt: 249.08 g/mol
InChI Key: KYCWSMPNTGLBCU-UHFFFAOYSA-N
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Description

(4-Bromo-5-ethoxy-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and ethyl bromide.

    Ethoxylation: The 4-bromo-2-fluoroaniline undergoes ethoxylation using ethyl bromide in the presence of a base such as potassium carbonate to form 4-bromo-5-ethoxy-2-fluoroaniline.

    Reduction: The 4-bromo-5-ethoxy-2-fluoroaniline is then reduced using a reducing agent like sodium borohydride to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-ethoxy-2-fluorophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: The major products include 4-bromo-5-ethoxy-2-fluorobenzaldehyde and 4-bromo-5-ethoxy-2-fluorobenzoic acid.

    Reduction: The major products include 4-ethoxy-2-fluorophenylmethanol and 4-bromo-5-ethoxy-2-fluorocyclohexanol.

    Substitution: The major products depend on the nucleophile used, such as 4-methoxy-5-ethoxy-2-fluorophenylmethanol.

Scientific Research Applications

(4-Bromo-5-ethoxy-2-fluorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-5-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the bromine and fluorine substituents can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanol
  • (4-Bromo-5-methoxy-2-fluorophenyl)methanol
  • (4-Bromo-5-ethoxy-2-chlorophenyl)methanol

Uniqueness

(4-Bromo-5-ethoxy-2-fluorophenyl)methanol is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenyl ring. This combination imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased lipophilicity and enhanced reactivity in substitution reactions.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

(4-bromo-5-ethoxy-2-fluorophenyl)methanol

InChI

InChI=1S/C9H10BrFO2/c1-2-13-9-3-6(5-12)8(11)4-7(9)10/h3-4,12H,2,5H2,1H3

InChI Key

KYCWSMPNTGLBCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)CO)F)Br

Origin of Product

United States

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